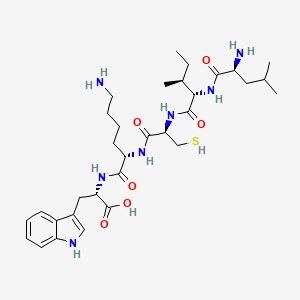
L-Leucyl-L-isoleucyl-L-cysteinyl-L-lysyl-L-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Leucyl-L-isoleucyl-L-cysteinyl-L-lysyl-L-tryptophan is a peptide compound composed of five amino acids: leucine, isoleucine, cysteine, lysine, and tryptophan. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-isoleucyl-L-cysteinyl-L-lysyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like EDT (ethanedithiol).
Industrial Production Methods
Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible production of large quantities of peptides.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-isoleucyl-L-cysteinyl-L-lysyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Alkylating agents like iodoacetamide can modify cysteine residues.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified peptide with alkylated or acylated residues.
Scientific Research Applications
L-Leucyl-L-isoleucyl-L-cysteinyl-L-lysyl-L-tryptophan has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of L-Leucyl-L-isoleucyl-L-cysteinyl-L-lysyl-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various cellular responses. For example, it may inhibit or activate enzymes, alter gene expression, or affect cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-isoleucine: A dipeptide with similar amino acid composition but lacking cysteine, lysine, and tryptophan.
L-Isoleucyl-L-leucine: Another dipeptide with reversed sequence of leucine and isoleucine.
Cyclo(L-isoleucyl-L-leucyl-L-isoleucyl-L-leucyl): A cyclic peptide with repeating leucine and isoleucine residues.
Uniqueness
L-Leucyl-L-isoleucyl-L-cysteinyl-L-lysyl-L-tryptophan is unique due to its specific sequence and the presence of cysteine, which allows for disulfide bond formation, and tryptophan, which can participate in aromatic interactions
Properties
CAS No. |
652143-26-5 |
|---|---|
Molecular Formula |
C32H51N7O6S |
Molecular Weight |
661.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C32H51N7O6S/c1-5-19(4)27(39-28(40)22(34)14-18(2)3)31(43)38-26(17-46)30(42)36-24(12-8-9-13-33)29(41)37-25(32(44)45)15-20-16-35-23-11-7-6-10-21(20)23/h6-7,10-11,16,18-19,22,24-27,35,46H,5,8-9,12-15,17,33-34H2,1-4H3,(H,36,42)(H,37,41)(H,38,43)(H,39,40)(H,44,45)/t19-,22-,24-,25-,26-,27-/m0/s1 |
InChI Key |
YZQGTSURSMEHKR-OXEZHCTRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


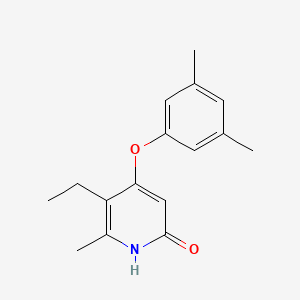
![Benzamide, 3-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12535736.png)
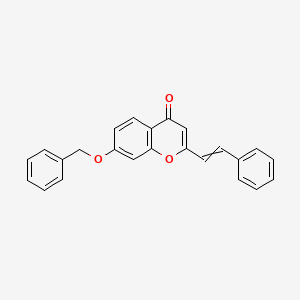
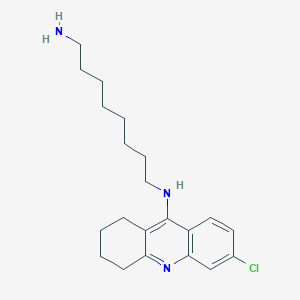
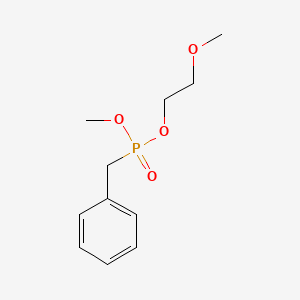
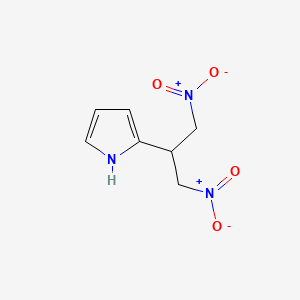
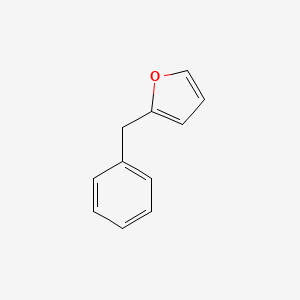
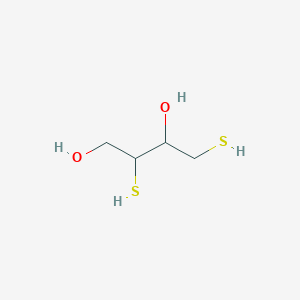
![4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12535778.png)
![N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide](/img/structure/B12535781.png)
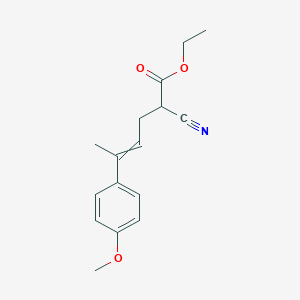
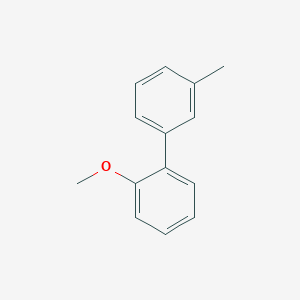
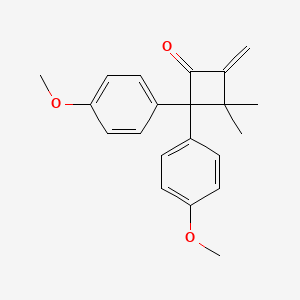
![4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12535804.png)
